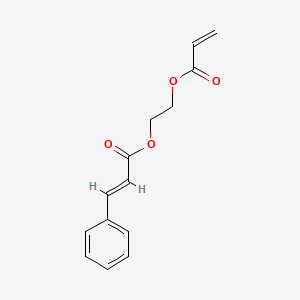

2-Cinnamoyloxyethyl acrylate

Description

Significance of Acrylate (B77674) Monomers in Contemporary Polymer Science

Acrylate monomers are a cornerstone of modern polymer science, serving as versatile building blocks for a vast array of materials. Their defining feature is the acrylate functional group, which readily undergoes polymerization, often via free-radical mechanisms, to form long polymer chains. polysciences.com This reactivity allows for the synthesis of a diverse portfolio of polymers with tailored properties. polysciences.com

The utility of acrylate monomers is enhanced by the ability to introduce various functional groups into the monomer structure, aside from the polymerizable acrylate moiety. These functionalities can include hydroxyls, acids, or, as in the case of 2-Cinnamoyloxyethyl acrylate, photo-responsive groups. polysciences.com Polymers containing acidic groups, for example, can exhibit improved adhesion to substrates through hydrogen bonding or may be used to make polymers soluble in aqueous solutions. polysciences.com This adaptability makes acrylate-based polymers essential in numerous applications, from hydrogels in biomedical fields to advanced coatings and adhesives. polysciences.comtandfonline.com

Evolution of Cinnamoyl-Containing Monomers for Photo-Responsiveness in Polymeric Systems

This reaction creates a cyclobutane (B1203170) ring, effectively forming a covalent bond between two cinnamoyl groups on adjacent polymer chains or different parts of the same chain. specificpolymers.comresearchgate.net This light-induced dimerization process results in the crosslinking of the polymer, a phenomenon first demonstrated in poly(vinyl cinnamate). specificpolymers.com The ability to control crosslinking with light is highly advantageous due to easily managed parameters like light intensity and exposure time. researchgate.net This has led to the development of numerous cinnamoyl-containing monomers for applications such as photo-crosslinkable polymers, self-healing materials, and light-induced shape-memory polymers. specificpolymers.comresearchgate.net

Academic Research Focus on this compound as a Specialty Monomer

This compound (CEA) is a specialty monomer that has garnered significant academic interest because it combines a polymerizable acrylate group with a photo-crosslinkable cinnamoyl group in a single molecule. tandfonline.comtandfonline.com It is an unsaturated hydrophobic monomer synthesized via an esterification reaction between 2-hydroxyethyl acrylate (HEA) and cinnamoyl chloride. tandfonline.comtandfonline.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52049-17-9 |

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Detailed Research Findings:

Hydrogels and Copolymers: CEA has been copolymerized with hydrophilic monomers like 2-hydroxyethyl acrylate (HEA) using free-radical polymerization to create hydrogels. tandfonline.comtandfonline.com These studies found that incorporating the hydrophobic CEA monomer could modify the mechanical properties of the resulting hydrogel. tandfonline.com

Photo-Responsive Surfaces: Copolymers of CEA have been used to create photo-responsive films. For instance, copolymers of 2-cinnamoyloxyethyl methacrylate (B99206) (a related monomer) and a poly(dimethylsiloxane) macromonomer were synthesized to create films where UV irradiation induces a change in film thickness, allowing for micropatterning of the surface. nii.ac.jp Such surfaces have been investigated as cell culture substrates, where the surface properties can be altered by light to control cell adhesion and proliferation. researchgate.netnii.ac.jp

Block Copolymers and Nanostructures: A significant area of research involves incorporating CEA into block copolymers to fabricate complex nanostructures. researchgate.netacs.orgresearchgate.net By combining a photo-crosslinkable poly(this compound) (PCEA) block with other functional blocks, researchers have created materials that self-assemble into specific morphologies like cylinders or lamellae. researchgate.netacs.orgresearchgate.net Subsequent UV-crosslinking of the PCEA domain locks these structures in place. This strategy has been used to produce:

Nanotubes: Triblock copolymers containing a PCEA block have been used to form cylindrical domains within a matrix. After crosslinking the PCEA shell and removing other components, nanotubes with functional interiors, such as a poly(acrylic acid) lining, can be created. researchgate.netgoogle.co.kr

Nanoplates: Diblock copolymers of poly(tert-butyl acrylate)-block-poly(2-cinnamoyloxyethyl methacrylate) can self-assemble into a lamellar morphology. Crosslinking the PCEMA layers and dispersing the material yields nanoplates that are responsive to pH changes after further chemical modification. researchgate.net

Micelles and Nanoparticles: Block copolymers containing PCEA can form micelles in selective solvents. researchgate.netnih.gov The PCEA core of these micelles can be photo-crosslinked to create stable nanogels or nanoparticles, which have potential applications in capturing and releasing guest molecules. researchgate.netnih.gov

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Polymer System Example | Key Finding |

|---|---|---|---|

| Hydrogels | Biomaterials | Copolymer of CEA and 2-hydroxyethyl acrylate (HEA) | Incorporation of CEA improves the softness and mechanical properties of the hydrogel. tandfonline.com |

| Cell Culture | Micropatterned Substrates | Copolymer of 2-cinnamoyloxyethyl methacrylate (CEMA) and PDMS | UV irradiation crosslinks the cinnamoyl groups, changing surface elasticity, which in turn controls cell adhesion. researchgate.netnii.ac.jp |

| Nanomaterials | pH-Responsive Nanotubes | Poly(butyl methacrylate)-b-PCEMA-b-poly(tert-butyl acrylate) | Self-assembly into cylinders, followed by crosslinking and hydrolysis, creates nanotubes with pH-responsive channels. researchgate.netacs.org |

| Drug Delivery | pH-Responsive Nanogels | Poly(ethylene glycol)-b-P(DEAEMA/CEA) | Photo-crosslinked micelles form nanogels capable of capturing and releasing hydrophobic molecules in response to pH changes. nih.gov |

This body of research highlights this compound as a key specialty monomer for designing sophisticated, light-responsive materials with precisely controlled architectures and functionalities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |

InChI Key |

WWFHNTLFRMYXKQ-CMDGGOBGSA-N |

Isomeric SMILES |

C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cinnamoyloxyethyl Acrylate

Esterification Routes from Precursor Alcohols

The most prevalent method for synthesizing 2-Cinnamoyloxyethyl acrylate (B77674) involves the direct esterification of a precursor alcohol with an activated form of cinnamic acid. This approach leverages the reactivity of acyl chlorides with hydroxyl groups to form the desired ester linkage.

The primary and well-documented route to 2-Cinnamoyloxyethyl acrylate (CEA) is the esterification reaction between 2-Hydroxyethyl Acrylate (HEA) and cinnamoyl chloride. tandfonline.comtandfonline.com This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of HEA attacks the electrophilic carbonyl carbon of cinnamoyl chloride.

The synthesis is typically conducted in a controlled environment to manage the reaction's exothermic nature and to capture the hydrogen chloride (HCl) byproduct. In a representative procedure, a three-neck flask is charged with 2-Hydroxyethyl Acrylate, an acid scavenger such as triethylamine (B128534) (TEA), and a solvent like dichloromethane. tandfonline.com The mixture is cooled in an ice bath to maintain a temperature between 0 and 5°C. tandfonline.com Cinnamoyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution while stirring. tandfonline.com The triethylamine reacts with the HCl generated during the esterification to form triethylammonium (B8662869) chloride, a salt that can be easily removed from the reaction mixture by filtration. tandfonline.com The slow addition of the cinnamoyl chloride is crucial to prevent a rapid increase in temperature and potential side reactions, including the unwanted polymerization of the acrylate monomer.

Table 1: Typical Reaction Parameters for the Synthesis of this compound tandfonline.com

| Component | Molar Equivalent / Role | Details |

|---|---|---|

| 2-Hydroxyethyl Acrylate (HEA) | 1.0 (Reactant) | The precursor alcohol providing the hydroxyethyl (B10761427) acrylate backbone. |

| Cinnamoyl Chloride | 1.0 (Reactant) | The acylating agent that introduces the cinnamoyl group. |

| Triethylamine (TEA) | 1.1 (Base/Acid Scavenger) | Neutralizes the HCl byproduct, driving the reaction to completion. |

| Dichloromethane | Solvent | Provides a medium for the reaction and dissolves the reactants. |

| Reaction Condition | Value | Purpose |

| Temperature | 0 - 5°C | To control the exothermic reaction and minimize side reactions. |

The quality of the cinnamoyl chloride precursor is paramount to achieving a high yield and purity of the final this compound product. Cinnamoyl chloride is most commonly prepared by treating cinnamic acid with a chlorinating agent. tandfonline.comnii.ac.jp

The reaction with thionyl chloride (SOCl₂) is a widely used method. tandfonline.comnii.ac.jp In this process, cinnamic acid is refluxed with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. tandfonline.com The excess thionyl chloride, which is volatile, is subsequently removed by evaporation or distillation under reduced pressure. tandfonline.com The crude cinnamoyl chloride is then purified by vacuum distillation to yield a clear or yellowish liquid that solidifies upon cooling. tandfonline.comchemicalbook.com

Alternative reagents for this transformation exist, each with its own advantages and reaction conditions. nii.ac.jpprepchem.comgoogle.com Phosphorus pentachloride and phosphorus trichloride (B1173362) are also effective chlorinating agents for converting cinnamic acid to cinnamoyl chloride, typically resulting in good yields. nii.ac.jp Another method involves the use of oxalyl chloride in a solvent such as dry benzene. prepchem.com More recently, methods utilizing silicon tetrachloride have been developed, presenting an alternative pathway that converts byproducts from other industries into a valuable reagent. google.com

Table 2: Comparison of Synthetic Methods for Cinnamoyl Chloride

| Reagent | Typical Co-reactant/Solvent | Key Features | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Cinnamic Acid, DMF (cat.) | Common lab and industrial method; volatile byproducts (SO₂, HCl) are easily removed. | tandfonline.comnii.ac.jp |

| Oxalyl Chloride ((COCl)₂) | Sodium Cinnamate (B1238496), Benzene | Reaction proceeds under reflux; product can be purified by crystallization. | prepchem.com |

| Phosphorus Pentachloride (PCl₅) | Cinnamic Acid | A powerful chlorinating agent, providing good yields. | nii.ac.jp |

Synthesis from 2-Hydroxyethyl Acrylate and Cinnamoyl Chloride via Esterification

Exploration of Alternative Synthetic Pathways for Enhanced Yield and Purity

The development of step-saving synthetic shortcuts is a general goal in materials chemistry to make target molecules more accessible. nih.gov For acrylate synthesis specifically, research continues into novel catalytic systems that could enable the direct carboxylation of precursors, although such methods for this specific, complex ester are not yet standard. colab.ws

Optimization of Reaction Parameters for Monomer Synthesis and Scale-Up

Optimizing the synthesis of this compound is critical for its use in subsequent polymer applications, where monomer purity directly influences polymer properties. Optimization efforts focus on catalysis, solvent choice, and purification methods. utm.my

The esterification of HEA with cinnamoyl chloride is not strictly catalytic, as the base used is a stoichiometric reagent required to neutralize the HCl byproduct. tandfonline.com However, the choice of base and solvent system is crucial for reaction efficiency.

Base/Acid Scavenger : Tertiary amines are commonly employed. Triethylamine (TEA) is effective and widely used in solvents like dichloromethane. tandfonline.com Pyridine is another option that can function as both a base and a solvent, facilitating the reaction and providing a polar medium. google.com

Solvent System : The solvent must dissolve the reactants while not reacting with them. Dichloromethane is a common choice due to its inertness and ease of removal. tandfonline.com Research into greener and more efficient solvent systems is an ongoing area of interest in chemical synthesis. pitt.edu For instance, esterification reactions have been successfully carried out in alternative media like molten imidazole, which can act as both a solvent and a catalyst, although this has been demonstrated primarily with biopolymers like starch. lenzing.com The use of ionic liquids as non-volatile, recyclable solvents also represents a potential avenue for process optimization. pitt.edu

Table 3: Solvent and Base Systems in Cinnamate Esterification

| System | Components | Role/Function | Reference |

|---|---|---|---|

| Standard Amine/Solvent | Triethylamine in Dichloromethane | TEA acts as an HCl scavenger; Dichloromethane is an inert solvent. | tandfonline.com |

| Pyridine System | Pyridine | Functions as both the base and the reaction solvent. | google.com |

Achieving high purity is essential, as impurities can interfere with polymerization processes. The purification of this compound typically involves several steps after the initial reaction. The precipitated triethylammonium chloride salt is first removed by filtration. tandfonline.com The remaining solution is washed with aqueous solutions (e.g., dilute acid, base, and brine) to remove any remaining water-soluble impurities. The organic solvent is then removed under reduced pressure to yield the crude monomer. tandfonline.com

For achieving the high purity required for many applications, more advanced techniques may be necessary. While vacuum distillation is highly effective for purifying the cinnamoyl chloride precursor, it may be too harsh for the final acrylate monomer, which can be prone to polymerization at elevated temperatures. chemicalbook.com Therefore, techniques that operate at or near ambient temperature are preferred.

Column Chromatography : This is a standard laboratory technique for purifying organic compounds. By passing the crude monomer through a column of silica (B1680970) gel or alumina (B75360) with an appropriate solvent system (eluent), impurities can be effectively separated from the desired product.

Preparative Thin-Layer Chromatography (TLC) : For small-scale purification, preparative TLC can be used to isolate highly pure samples. nih.gov This method, demonstrated for the purification of the HEA precursor, can be adapted for the final product. nih.gov

Recrystallization : If the monomer is a solid at room temperature or can be induced to crystallize from a suitable solvent system, recrystallization can be an effective method for removing impurities. Cinnamoyl chloride itself can be purified by recrystallization from petroleum ether. chemicalbook.com

The selection of the purification method depends on the scale of the synthesis and the required purity level for the intended application.

Polymerization Mechanisms and Strategies Involving 2 Cinnamoyloxyethyl Acrylate

Homopolymerization and Copolymerization Kinetics of 2-Cinnamoyloxyethyl Acrylate (B77674)

The polymerization of 2-Cinnamoyloxyethyl acrylate can be initiated through conventional free-radical pathways, leading to the formation of homopolymers and copolymers. The kinetics of these reactions are influenced by several factors, including the choice of initiator, monomer concentration, and reaction temperature.

The homopolymerization of this compound (CEA) is typically carried out via free-radical polymerization in solution. Common initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The reaction is often conducted in solvents like toluene (B28343) or dimethylformamide (DMF) at elevated temperatures, usually between 60 and 80 °C.

The polymerization proceeds through the standard steps of initiation, propagation, and termination. The kinetics of the homopolymerization of CEA have been studied, revealing that the rate of polymerization is dependent on both the monomer and initiator concentrations. The process results in the formation of poly(this compound), a polymer with pendant cinnamoyl groups that can undergo further reactions, such as photo-crosslinking upon exposure to UV radiation.

This compound is frequently copolymerized with other vinyl monomers to modify the properties of the resulting polymer. Copolymerization with hydroxyalkyl (meth)acrylates, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), is of particular interest for creating functional polymers with both photo-crosslinkable cinnamoyl groups and hydrophilic hydroxyl groups.

The reactivity ratios of CEA with comonomers determine the composition and sequence distribution of the resulting copolymer. For instance, in the copolymerization of CEA with HEMA, the reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either a CEA or HEMA unit. These values are crucial for predicting the copolymer composition at different monomer feed ratios. Studies have explored the copolymerization of CEA with a variety of other monomers, including methyl methacrylate (MMA) and styrene (B11656), to achieve a broad spectrum of material properties.

The kinetics of both the homopolymerization and copolymerization of this compound are significantly influenced by the choice of initiator and the reaction conditions.

Initiator Systems: The type and concentration of the initiator affect the rate of polymerization and the molecular weight of the resulting polymer. A higher initiator concentration generally leads to a faster polymerization rate but a lower average molecular weight due to an increased number of initiated chains. The decomposition rate of the initiator, which is temperature-dependent, is also a critical factor.

Reaction Conditions:

Solvent: The choice of solvent can influence the polymerization kinetics through its effect on the solubility of the monomer and the resulting polymer, as well as through potential chain transfer reactions to the solvent molecules.

Copolymerization with Hydroxyalkyl (Meth)acrylates and Other Monomers

Controlled Radical Polymerization (CRP) Techniques for Structured Polymeric Architectures

To achieve greater control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and block copolymer formation, controlled radical polymerization (CRP) techniques are employed for this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that has been successfully applied to this compound to synthesize well-defined polymers. This method involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization, allowing for the formation of polymers with low polydispersity indices (PDI).

The RAFT polymerization of CEA enables the synthesis of homopolymers with predetermined molecular weights and narrow molecular weight distributions. Furthermore, this technique is particularly valuable for creating block copolymers. For example, a macro-RAFT agent can be prepared from one monomer, which is then used to initiate the polymerization of CEA, resulting in a diblock copolymer. This approach allows for the combination of the properties of different polymer blocks within a single macromolecule.

Table 1: RAFT Polymerization of this compound (CEA) - Example Data

| Entry | Macro-RAFT Agent | [CEA]:[Macro-RAFT]:[Initiator] | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | P(MMA) | 100:1:0.2 | 15,000 | 1.15 |

| 2 | P(Styrene) | 150:1:0.25 | 22,000 | 1.18 |

This table presents hypothetical but representative data for the synthesis of block copolymers containing a P(CEA) block via RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP) is another widely used CRP method for synthesizing well-defined polymers from this compound. ATRP utilizes a transition metal catalyst, typically a copper complex with a nitrogen-based ligand, to establish a dynamic equilibrium between active propagating radicals and dormant species.

This technique has been effectively used to prepare poly(this compound) homopolymers with controlled molecular weights and low PDI. A key advantage of ATRP is its utility in synthesizing block copolymers with complex architectures. By using a macroinitiator, a polymer chain with a terminal ATRP initiating site, the polymerization of CEA can be initiated to form a block copolymer. For instance, a macroinitiator of poly(ethylene glycol) (PEG) can be used to synthesize amphiphilic block copolymers of PEG-b-P(CEA), which can self-assemble in solution.

Table 2: ATRP Synthesis of Block Copolymers with this compound (CEA) - Example Data

| Entry | Macroinitiator | Catalyst System | Mn ( g/mol ) of P(CEA) block | PDI (Mw/Mn) |

| 1 | PEG-Br | Cu(I)Br / PMDETA | 8,000 | 1.20 |

| 2 | P(MMA)-Br | Cu(I)Cl / bpy | 12,500 | 1.25 |

This table presents hypothetical but representative data for the synthesis of block copolymers containing a P(CEA) block via ATRP.

Nitroxide-Mediated Polymerization (NMP) Considerations for this compound Systems

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, creating a dynamic equilibrium between active and dormant species. wikipedia.org This "living" characteristic allows for the preparation of well-defined polymer architectures, including block copolymers. wikipedia.org

While NMP is effective for polymerizing styrenics and acrylates, its application to methacrylates has been challenging with common nitroxides like TEMPO. wikipedia.orgbohrium.com However, the development of more sterically hindered nitroxides, such as SG1, has expanded the scope of NMP to include acrylates and acrylamides. bohrium.com For monomers like this compound (CEA), which contains an acrylate group, NMP presents a viable method for controlled polymerization. The success of NMP for acrylate monomers is attributed to the appropriate tuning of the activation-deactivation equilibrium constant. bohrium.com

The polymerization of acrylate monomers, including those with functional groups like the cinnamoyl moiety in CEA, can be effectively controlled using NMP. rsc.org For instance, alkoxyamines can be grafted onto a polymer backbone to initiate the "grafting from" polymerization of acrylate monomers, demonstrating the versatility of NMP in creating complex polymer structures. rsc.org The choice of nitroxide is critical; for example, TEMPO is generally suitable for styrene polymerization but less effective for butyl acrylate, whereas bulkier nitroxides show higher efficiency for acrylate polymerization. wikipedia.org The combination of thermally- and photochemically-induced NMP has also been explored, offering novel synthesis methodologies. researchgate.net

Photo-Induced Polymerization and Cross-Linking Processes

Photodimerization of Cinnamoyl Moieties within this compound Polymer Chains

The cinnamoyl group within the this compound (CEA) monomer is photoreactive and can undergo a [2+2] cycloaddition reaction, also known as photodimerization, upon exposure to ultraviolet (UV) light. acs.orgmdpi.com This reaction forms a cyclobutane (B1203170) ring, effectively cross-linking the polymer chains. acs.org The photodimerization process is a key feature of polymers containing cinnamoyl moieties and is the basis for their use in various photo-crosslinkable materials. researchgate.net

The efficiency of photodimerization can be influenced by the concentration of the polymer solution. To favor intramolecular cross-linking, the reaction is often carried out in dilute solutions with slow addition of the polymer to the photoreactor, ensuring that the concentration remains low. acs.org

Mechanisms of Photo-Cross-Linking in this compound Systems

Photo-cross-linking in systems containing this compound (CEA) is primarily driven by the photodimerization of the pendant cinnamoyl groups. nih.gov This [2+2] cycloaddition reaction is initiated by the absorption of UV light by the cinnamoyl moiety, leading to an excited state that can react with a ground-state cinnamoyl group on a neighboring polymer chain to form a cyclobutane bridge. acs.org This process transforms a system of linear or branched polymer chains into a single, covalently bonded network. researchgate.net

The cross-linking can be initiated without the need for additional photoinitiators, relying solely on the inherent photoreactivity of the cinnamoyl groups. researchgate.net The process is considered a green and efficient method for creating cross-linked materials as it can be performed at room temperature and allows for spatial and temporal control. researchgate.netqu.edu.qa

In the context of block copolymers, selective photo-cross-linking of a block containing CEA can lead to the formation of structured nanomaterials. For example, micelles formed from amphiphilic block copolymers with a CEA-containing core can be cross-linked upon UV irradiation to create stable nanogels. nih.govnih.gov Similarly, shell-selective cross-linking of polymer particles containing CEA has been used to fabricate hollow particles. acs.org The mechanism involves the photodimerization being confined to the outer region of the particles, followed by the removal of the un-cross-linked core. acs.org

Influence of Light Intensity, Wavelength, and Exposure Time on Cross-Linking Efficiency

The efficiency of photo-cross-linking in this compound (CEA) systems is significantly influenced by the parameters of the UV irradiation, namely light intensity, wavelength, and exposure time. researchgate.net These parameters are easily controllable and allow for precise manipulation of the cross-linking process. researchgate.net

Light Intensity: The rate of the photodimerization reaction is dependent on the intensity of the incident UV light. Higher light intensities generally lead to faster cross-linking. The rate of photopolymerization has been found to be proportional to the square root of the light intensity in some systems. jlu.edu.cn

Table 1: Factors Influencing Photo-Cross-Linking Efficiency

| Parameter | Influence on Cross-Linking | Research Findings |

|---|---|---|

| Light Intensity | Higher intensity generally increases the rate of cross-linking. jlu.edu.cn | The maximum polymerization rate can be proportional to the square root of the illumination intensity. jlu.edu.cn |

| Wavelength | Efficiency is maximized at the absorption maximum of the cinnamoyl group (~280 nm). acs.org | UV irradiation in the 100-400 nm range is commonly used for this type of photocrosslinking. qu.edu.qa |

| Exposure Time | Longer exposure leads to a higher degree of cross-linking. researchgate.net | A decrease in the UV peak at 280 nm with increased exposure time indicates the progress of photodimerization. nii.ac.jp |

| Film Thickness | Can affect the uniformity of cross-linking due to light attenuation. researchgate.net | The kinetics of cross-linking were found to vary with film thickness. researchgate.net |

| Cinnamoyl Content | Higher content allows for a higher potential cross-link density. researchgate.net | Changes in gel content and swelling ratio with irradiation time are dependent on the cinnamate (B1238496) content. researchgate.net |

Advanced Polymerization Systems and Novel Initiation Methods

Investigation of Self-Initiation Phenomena in Thermal Polymerization

The spontaneous thermal polymerization of acrylate monomers, a phenomenon known as self-initiation, has been the subject of investigation, particularly at elevated temperatures (above 373 K). wpmucdn.com This process occurs in the absence of conventional thermal initiators. wpmucdn.com While much of the research has focused on simpler acrylates like methyl, ethyl, and n-butyl acrylate, the underlying mechanisms could have implications for more complex monomers like this compound (CEA). wpmucdn.com

Theoretical studies suggest that the self-initiation of acrylates does not proceed through the same Diels-Alder mechanism proposed for styrene. wpmucdn.com Instead, it is hypothesized to involve the formation of diradical species. One proposed mechanism involves a non-concerted [2+2] cycloaddition to form a cyclobutane dimer via a diradical transition state. An alternative and more energetically favorable pathway is believed to involve the formation of a triplet diradical intermediate. This triplet diradical can then abstract a hydrogen atom from a third monomer molecule to generate two monoradicals, which then initiate polymerization.

Experimental evidence from mass spectrometry of spontaneously polymerized alkyl acrylates supports the formation of initiating species that are consistent with the structures predicted from the triplet diradical mechanism. This self-initiation is often accompanied by significant chain-transfer reactions. wpmucdn.com For a monomer like CEA, the presence of the bulky cinnamoyloxyethyl group could influence the kinetics and mechanism of such self-initiation, potentially through steric effects or side reactions involving the cinnamoyl moiety at high temperatures. However, specific investigations into the self-initiated thermal polymerization of CEA are not extensively documented.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | CEA |

| 2-Cinnamoyloxyethyl methacrylate | CEMA |

| 2-Hydroxyethyl methacrylate | HEMA |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO |

| N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 |

| Methyl acrylate | |

| Ethyl acrylate | |

| n-Butyl acrylate | |

| Styrene | |

| Benzoyl peroxide | |

| Poly(ethylene glycol) | PEG |

| Poly(2-(diethylamino)ethyl methacrylate-co-2-cinnamoyloxyethyl acrylate) | P(DEAEMA/CEA) |

| Poly(tert-butyl acrylate) | PtBA |

| Poly(stearyl methacrylate) | |

| Poly(benzyl methacrylate) |

Development of Catalytic Polymerization Systems for this compound

The polymerization of this compound (CEA) and its derivatives is primarily achieved through controlled radical polymerization (CRP) techniques, which allow for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. Among these methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been prominently utilized as effective catalytic strategies. tandfonline.commdpi.com These techniques employ catalytic systems to control the polymerization process, enabling the creation of complex polymer structures such as block copolymers. tandfonline.comuni-bayreuth.de

Research into the catalytic polymerization of monomers bearing a cinnamoyloxyethyl group has led to the development of robust systems capable of producing functional polymers. While many detailed studies have focused on the methacrylate analogue, 2-cinnamoyloxyethyl methacrylate (CEMA), the catalytic systems employed are highly relevant and adaptable for this compound.

One of the key catalytic methods explored is RAFT polymerization. typeset.io This technique has been successfully used to synthesize block copolymers containing CEA. typeset.io For instance, a diblock copolymer, poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate/2-cinnamoyloxyethyl acrylate) (PEG-b-P(DEAEMA/CEA)), was prepared using RAFT-controlled radical polymerization. typeset.io RAFT polymerization is valued for its versatility and tolerance to a wide range of functional groups, making it suitable for monomers like CEA which contains a photoreactive cinnamoyl group. mdpi.comscribd.com

Atom Transfer Radical Polymerization (ATRP) represents another significant catalytic approach. tandfonline.comtandfonline.com Extensive research on the ATRP of the related monomer, 2-cinnamoyloxyethyl methacrylate (CEMA), provides a blueprint for the controlled polymerization of CEA. A common catalytic system for this purpose involves a copper(I) halide, typically copper(I) bromide (CuBr), complexed with a nitrogen-based ligand, such as N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA). tandfonline.comtandfonline.com The polymerization is initiated by an alkyl halide, for example, ethyl 2-bromoisobutyrate (EBiB). tandfonline.com This system allows for the synthesis of homopolymers and block copolymers with controlled molecular weights and low polydispersity. tandfonline.com For example, diblock and triblock copolymers of CEMA with monomers like methyl methacrylate (MMA) have been synthesized using a PCEMA-Br macroinitiator in an ATRP system catalyzed by CuBr/PMDETA. tandfonline.com

The table below summarizes representative catalytic systems used for the polymerization of cinnamoyloxyethyl-functionalized (meth)acrylates, based on available research findings.

Table 1: Catalytic Polymerization Systems for Cinnamoyloxyethyl (Meth)Acrylates

| Polymerization Method | Monomer(s) | Catalyst/Ligand | Initiator | Solvent | Resulting Polymer |

|---|---|---|---|---|---|

| RAFT | This compound (CEA), 2-(Diethylamino)ethyl methacrylate (DEAEMA) | Not Specified | Not Specified | Not Specified | PEG-b-P(DEAEMA/CEA) typeset.io |

| ATRP | 2-Cinnamoyloxyethyl methacrylate (CEMA) | CuBr / PMDETA | Ethyl 2-bromoisobutyrate (EBiB) | Dioxane | Poly(2-cinnamoyloxyethyl methacrylate) (PCEMA) tandfonline.com |

| ATRP | CEMA, Methyl Methacrylate (MMA) | CuBr / PMDETA | PCEMA-Br Macroinitiator | Not Specified | PCEMA-b-PMMA tandfonline.comtandfonline.com |

These catalytic strategies are crucial for developing advanced polymeric materials where the photoreactive cinnamoyl group of the CEA units can be utilized for applications such as photocrosslinking. tandfonline.comtandfonline.com The ability to create well-defined block copolymers also opens up possibilities for producing self-assembling nanostructures and other complex macromolecular architectures. tandfonline.comacs.org

Advanced Characterization Methodologies for 2 Cinnamoyloxyethyl Acrylate and Its Polymeric Derivatives

Spectroscopic Analysis for Structural Elucidation and Reactivity

Spectroscopic methods are indispensable for confirming the chemical structure of the CEA monomer and its corresponding polymers, as well as for investigating their reactivity, particularly under UV irradiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for verifying the synthesis of 2-Cinnamoyloxyethyl acrylate (B77674) and its subsequent polymerization.

In the FT-IR spectrum of the CEA monomer , characteristic absorption bands confirm its molecular structure. Key peaks include those for the ester carbonyl (C=O) stretching vibration, typically observed around 1720 cm⁻¹, and the acrylate carbon-carbon double bond (C=C) stretching at approximately 1635 cm⁻¹. vulcanchem.com The presence of the cinnamoyl group is indicated by peaks corresponding to the trans -CH=CH- bond. tandfonline.com

Upon polymerization , the FT-IR spectrum of poly(2-Cinnamoyloxyethyl acrylate) (PCEA) shows a significant change: the disappearance or significant reduction of the peak associated with the acrylate C=C double bond (around 1639 cm⁻¹), indicating its consumption during the polymerization process. researchgate.net However, the ester carbonyl peak (around 1729 cm⁻¹) and the characteristic peaks of the cinnamate (B1238496) group remain, confirming the integrity of the side chains. researchgate.nettandfonline.com The photodimerization of the cinnamoyl groups upon UV irradiation can also be monitored by FT-IR, where changes in the C=C stretching bands of the cinnamate group are observed. tandfonline.comresearchgate.net

Table 1: Key FT-IR Absorption Bands for CEA Monomer and PCEA

| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Polymer | Reference |

|---|---|---|---|

| Ester C=O Stretch | ~1720 | ~1729 | vulcanchem.comtandfonline.com |

| Acrylate C=C Stretch | ~1635 | Disappears/Reduces | vulcanchem.comresearchgate.net |

| Cinnamate C=C Stretch | Present | Present (changes with UV) | tandfonline.comtandfonline.com |

| C-O Stretch | - | ~1184 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Composition and Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), enabling precise structural elucidation and microstructural analysis of CEA and its polymers. iupac.org

¹H NMR spectra of the CEA monomer clearly show distinct signals for the protons of the acrylate group, the ethyl bridge, and the cinnamoyl group. tandfonline.com For instance, the trans olefinic protons of the cinnamoyl moiety typically appear as doublets at characteristic chemical shifts. tandfonline.com In the ¹H NMR spectrum of the polymer, the signals corresponding to the vinyl protons of the acrylate group disappear, while the peaks for the polymer backbone and the pendant cinnamoyl groups are observed, often with significant broadening due to the reduced mobility of the polymer chains. tandfonline.com

¹³C NMR spectroscopy further corroborates the structure. The spectrum of the CEA monomer displays distinct peaks for each carbon atom, including those of the carbonyl groups, the double bonds, and the aromatic ring. tandfonline.com Upon polymerization, the signals for the acrylate double bond carbons vanish, and new signals corresponding to the saturated carbons of the polymer backbone appear. researchgate.net The chemical shifts of the carbonyl and backbone carbons can also provide insights into the tacticity and sequence distribution in copolymers. kpi.uamdpi.com

Table 2: Representative NMR Data for CEA and PCEA in CDCl₃

| Nucleus | CEA Monomer (ppm) | PCEA Polymer (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | |||

| Vinyl Protons | Present | Absent | tandfonline.comtandfonline.com |

| Cinnamate Protons | Present | Present (broadened) | tandfonline.comtandfonline.com |

| Ethoxy Protons | Present | Present (broadened) | tandfonline.comtandfonline.com |

| ¹³C NMR | |||

| Acrylate C=C | Present | Absent | tandfonline.comresearchgate.net |

| Polymer Backbone | Absent | Present | researchgate.net |

| Carbonyl Carbon | ~166, ~172 | Present (may shift slightly) | tandfonline.comresearchgate.net |

| Aromatic Carbons | Present | Present | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoreactivity Studies and Dimerization Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the photoreactivity of CEA and its polymers, particularly the photodimerization of the cinnamoyl groups upon exposure to UV light. nih.gov The cinnamate moiety in CEA has a strong absorption band in the UV region, typically around 278 nm, which is attributed to the π-π* transition of the conjugated system. tandfonline.com

The kinetics of the photodimerization reaction can be monitored by observing the decrease in the absorbance of this characteristic peak over time upon UV irradiation. tandfonline.comresearchgate.net This [2+2] cycloaddition reaction leads to the formation of cyclobutane (B1203170) rings, cross-linking the polymer chains. tandfonline.com The rate of this reaction can be quantified, and kinetic models, often following first-order kinetics, can be applied to understand the dimerization process. tandfonline.comtandfonline.com The disappearance of the C=C bond of the cinnamate group during this process confirms the cross-linking. tandfonline.com

Chromatographic Techniques for Macromolecular Characterization

Chromatographic methods are essential for determining the size and distribution of polymer chains, which are critical parameters influencing the material's physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of poly(this compound). intertek.comlcms.cz GPC separates polymer molecules based on their hydrodynamic volume in solution. intertek.com

By passing a polymer solution through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, elute later. lcms.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net A low PDI value indicates a narrow molecular weight distribution, which is often desirable for achieving uniform material properties. colab.ws GPC is crucial for characterizing polymers synthesized by controlled radical polymerization techniques, where narrow distributions are expected. nih.gov

Table 3: Typical GPC Data for Poly(2-Cinnamoyloxyethyl Methacrylate) Block Copolymers

| Polymer | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|

| PCEMA-Br Macroinitiator | - | 1.13 | tandfonline.com |

| PCEMA-b-PMMA-Br | 25,100 | 1.15 | tandfonline.com |

Scattering Techniques for Supramolecular Assembly and Nanostructure Analysis

Scattering techniques are employed to investigate the higher-order structures and assemblies formed by PCEA-containing block copolymers in solution or in the solid state.

Light scattering and small-angle X-ray scattering (SAXS) are powerful methods for studying the formation of micelles and other nanostructures. nih.gov For instance, in block copolymers containing a PCEA block, these techniques can provide information on the size and shape of self-assembled structures like micelles in selective solvents. nih.govresearchgate.net Changes in scattering patterns can reveal transitions in morphology, such as the formation of nanogels upon photo-cross-linking of the PCEA core. nih.gov These analyses are critical for understanding how these polymers self-assemble into functional nano-objects, which is a key aspect of their application in nanotechnology and materials science. researchgate.netacs.org

Light Scattering (LS) for Solution Behavior, Hydrodynamic Properties, and Micelle Formation

Light Scattering (LS) is a fundamental non-invasive technique for characterizing polymers in solution. It provides information on weight-average molar mass (Mw), the second virial coefficient, and the radius of gyration. A subset of LS, Dynamic Light Scattering (DLS), is particularly powerful for probing the hydrodynamic properties and aggregation behavior of polymeric derivatives of this compound.

DLS measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of particles. This analysis yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (R_h) of polymer coils or aggregates via the Stokes-Einstein equation.

For amphiphilic block copolymers incorporating CEA, DLS is crucial for studying micelle formation. For instance, in studies of poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate-co-2-cinnamoyloxyethyl acrylate) (PEG-b-P(DEAEMA/CEA)), an abrupt increase in the hydrodynamic radius near pH 7 signals the formation of micelles. nih.gov This transition from individual polymer chains (unimers) to aggregated micelles is a key characteristic of such smart polymers. nih.gov DLS can also monitor the stability and size of these nanostructures under different conditions, such as before and after photocrosslinking of the CEA units in the micellar core to form stable nanogels. nih.gov

The technique is also used to determine how solvent composition affects micellar size. For copolymers like poly[(2-ethylhexyl acrylate)-ran-(tert-butyl acrylate)]-b-poly(this compound), DLS has shown that the hydrodynamic diameter of micelles can remain relatively constant across a wide range of solvent compositions until a critical point is reached. google.com

| Cyclohexane Volume Fraction (f_CH) | Hydrodynamic Diameter (D_h), nm |

|---|---|

| 0.90 | 48 |

| 0.95 | 48 |

| 0.98 | 49 |

| 0.99 | 56 |

Small-Angle X-ray Scattering (SAXS) for Nanostructure Elucidation and Morphological Transitions

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive method for investigating nanostructures in the size range of approximately 1 to 100 nm. anton-paar.com In a SAXS experiment, a sample is irradiated with X-rays, and the resulting scattering pattern at very small angles (typically below 10°) is analyzed. anton-paar.com This pattern is characteristic of the sample's nanostructure and provides quantitative information about particle size, shape, distribution, and internal morphology. anton-paar.com

For polymeric derivatives of this compound, SAXS is frequently used to elucidate the complex morphologies that arise from self-assembly in bulk and in solution. It serves as an ideal complement to microscopy techniques, providing representative structural information over a large sample volume. anton-paar.com

In studies of block copolymers such as poly(tert-butyl acrylate)-b-poly(2-cinnamoyloxyethyl methacrylate), SAXS, in combination with TEM, has been used to characterize the microphase-separated morphologies, including lamellar, cylindrical, and spherical domains. researchgate.net For triblock copolymers like PBMA-b-PCEMA-b-PtBA, SAXS analysis confirmed a bulk morphology of cylindrical domains with poly(tert-butyl acrylate) cores and poly(2-cinnamoyloxyethyl methacrylate) shells dispersed within a poly(butyl methacrylate) matrix. acs.org The technique is also essential for characterizing the structure of nanogels formed by the photocrosslinking of CEA-containing micelles, confirming their core-shell structure. nih.gov Furthermore, SAXS can monitor morphological transitions and confirm the thermal stability of these nanostructures, showing, for example, that core-cross-linked nanoparticles can maintain their structure at elevated temperatures. nih.gov

| Parameter | Value |

|---|---|

| Morphology | Spherical Micelle |

| Core Diameter | 29.4 ± 2.4 nm |

| Mean Aggregation Number | 234 |

Small-Angle Neutron Scattering (SANS) for Probing Intermolecular Interactions and Chain Exchange Dynamics

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses a beam of neutrons instead of X-rays. SANS probes structures on similar length scales (1-100 nm) and is particularly advantageous for studying soft matter, including polymer systems. nist.gov A key strength of SANS is the ability to use isotopic substitution (contrast variation), typically by replacing hydrogen with deuterium, to highlight specific components within a complex assembly. epj-conferences.org This makes SANS exceptionally well-suited for probing intermolecular interactions and the dynamics of polymer chain exchange between micelles. nist.govepj-conferences.org

In the context of this compound polymers, SANS can be used to study the structure of micelles in detail. By using deuterated solvents, the scattering contrast between the polymer and the solvent can be adjusted to reveal the structure of the micellar core and corona. researchgate.net This method was used to confirm that the addition of a photoinitiator and the subsequent core cross-linking process had a minimal effect on the size and aggregation number of the micelles. researchgate.net

Time-resolved SANS is a powerful variant of the technique used to study the kinetics of dynamic processes, such as the exchange of polymer chains (unimers) between micelles. aps.org By preparing a mixture of hydrogenated and deuterated micelles, the scattering intensity changes as chains exchange, creating hybrid micelles. aps.org This approach allows for the direct measurement of the rate of chain exchange, providing fundamental insights into the stability and dynamic nature of the micellar aggregates. This is critical for understanding how these systems respond to external stimuli and how their properties evolve over time. aps.org

Microscopic and Morphological Characterization

Direct visualization techniques are crucial for confirming the structures inferred from scattering methods and for analyzing the surface and bulk morphology of materials derived from this compound.

Transmission Electron Microscopy (TEM) for Direct Visualization of Nanostructures and Aggregates

Transmission Electron Microscopy (TEM) provides direct, high-resolution images of nanostructures, making it an indispensable tool for visualizing the self-assembled morphologies of CEA-based polymers. In a TEM experiment, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

TEM is widely used to confirm the size, shape, and internal structure of nanoparticles, micelles, and other aggregates. For example, TEM images have confirmed the formation of regularly globular nanoparticles for shell-cross-linked micelles and pH-responsive nanogels derived from CEA copolymers. nih.govresearchgate.net In the case of triblock copolymers like PBMA-b-PCEMA-b-PtBA, TEM has been used to visualize the cylindrical domains that form in the bulk state and the resulting nanofibers after processing. acs.org The technique can also reveal more complex structures, such as the "onion-like" spherical micelles with distinct core, shell, and corona layers observed for certain triblock terpolymers. uni-bayreuth.de Often, staining agents like OsO₄ are used to enhance the contrast between different polymer blocks. google.com

| Polymer System | Observed Nanostructure | Reference |

|---|---|---|

| PEG-b-P(DEAEMA/CEA) | pH-responsive nanogels | nih.gov |

| PBMA-b-PCEMA-b-PtBA | Cylindrical domains, Nanofibers | acs.org |

| P(EXA-tBA)-PCEA | Spherical micelles | google.com |

| PI-b-PCEMA-b-PtBA | "Onion-like" spherical micelles | uni-bayreuth.de |

Scanning Electron Microscopy (SEM) for Surface Topography and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is a versatile technique for characterizing the surface morphology and cross-sectional structure of materials. In SEM, a focused beam of electrons scans the surface of a sample, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. This produces high-resolution images of the surface topography.

For polymers containing this compound, SEM has been used to study the surface of copolymer films and hydrogels. In copolymers of hydroxyethyl (B10761427) acrylate (HEA) and CEA, SEM revealed that while the homopolymer of HEA had a continuous phase morphology, copolymers showed phase separation, indicating poor compatibility between the hydrophilic and hydrophobic components. tandfonline.com SEM is also valuable for analyzing the structure of electrospun fiber mats. Cross-sectional SEM images have shown that the interior structure of these mats consists of anisotropic, ribbon-like fibers, a morphology that can be maintained even after extensive swelling in water. acs.org Furthermore, SEM can be used to analyze the cross-section of polymer films after chemical modification, such as the hydrolysis of specific blocks. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Micro(nano)patterning

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. By monitoring the deflection of the cantilever, a precise topographical map of the surface is generated.

AFM is particularly useful for quantifying the surface roughness of polymer films and for investigating the effects of processing or irradiation on surface morphology. For block copolymers containing a photocrosslinkable PCEMA block, AFM has been used to study changes in surface morphology and roughness induced by laser irradiation. tandfonline.com This is critical for applications in micro- and nanopatterning, where controlled surface structures are desired. By varying the laser fluence, it is possible to modify the polymer surface in a controlled manner, creating patterns that can be precisely characterized by AFM. tandfonline.com The technique provides quantitative data on feature height, depth, and periodicity, which is essential for developing materials for advanced applications like data storage or biotechnology.

Self Assembly and Supramolecular Architectures from 2 Cinnamoyloxyethyl Acrylate Copolymers

Design Principles for Block Copolymer Self-Assembly Incorporating 2-Cinnamoyloxyethyl Acrylate (B77674)

The self-assembly of block copolymers, including those containing PCEA, is a complex process governed by fundamental thermodynamic and kinetic principles. The resulting morphology of the assembly is dictated by the intrinsic incompatibility between the different polymer blocks, their respective volume fractions, and their interactions with the surrounding solvent. core.ac.ukrsc.org

Key parameters that direct the self-assembly process include:

Flory-Huggins Interaction Parameter (χ): This parameter quantifies the incompatibility between different polymer blocks. A higher χ value between the PCEA block and its neighboring block(s) promotes stronger microphase segregation, driving the formation of well-defined nanostructures. core.ac.uk For ABC triblock terpolymers, three distinct interaction parameters (χAB, χAC, χBC) must be considered, adding complexity to the prediction of the final morphology. rsc.org

Block Volume Fractions (f): The relative sizes of the constituent blocks play a crucial role in determining the geometry of the self-assembled structures. core.ac.uk For instance, in diblock copolymers, low volume fractions of the insoluble block typically lead to spherical micelles, while increasing this fraction can lead to cylindrical micelles and eventually lamellar structures or vesicles. mdpi.commdpi.com In more complex systems, such as graft copolymers containing PCEA, the grafting density and the volume fraction of the PCEA grafts determine the resulting morphology, which can range from wormlike phases to alternating lamellae. acs.org

Solvent Selectivity: The solvent in which self-assembly occurs is a critical external parameter. A selective solvent, which is a good solvent for one block (the corona-forming block) and a poor solvent or precipitant for another (the core-forming block), is typically required to induce the formation of micellar structures. mdpi.comresearchgate.net The choice of solvent influences both polymer-solvent interactions and polymer-polymer interactions, thereby affecting the final assembled state. rsc.org

Formation of Poly(2-Cinnamoyloxyethyl Acrylate) Containing Nanostructures

The self-assembly of amphiphilic block copolymers containing PCEA in selective solvents leads to a variety of nanostructures. The PCEA block, being generally hydrophobic, often forms the core or an interfacial layer in these assemblies, which can then be "locked" into place via photo-cross-linking.

Amphiphilic block copolymers possessing a hydrophilic block and a hydrophobic PCEA block can self-assemble in aqueous or other polar media to form micellar structures and vesicles. nih.gov These aggregates typically feature a core composed of the insoluble PCEA block, shielded from the solvent by a corona of the soluble block. mdpi.commdpi.com The morphology of these aggregates—whether spherical micelles, cylindrical (or worm-like) micelles, or vesicles (hollow spheres with a bilayer membrane)—is largely dependent on the copolymer's architecture and the relative block lengths. mdpi.comrsc.org

For example, ABC triblock terpolymers such as poly(glyceryl methacrylate)-block-poly(2-cinnamoyloxyethyl methacrylate)-block-poly(tert-butyl acrylate) can form a variety of nanoaggregates in solvents that are selective for the outer blocks. grafiati.com Similarly, copolymers of polystyrene and PCEA have been shown to assemble into micellar micro- and nanoparticles. tandfonline.com The formation of these structures is a spontaneous process driven by the minimization of unfavorable interactions between the insoluble PCEA block and the solvent. nih.gov

| Copolymer System | Self-Assembly Conditions | Observed Morphology | Reference |

|---|---|---|---|

| Poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate-co-2-cinnamoyloxyethyl acrylate) | Aqueous solution, pH > 7 | Spherical core-shell micelles | nih.govresearchgate.net |

| Polystyrene-b-poly(2-cinnamoylethyl methacrylate) | Not specified | Micellar micro/nanoparticles | tandfonline.com |

| Poly(glyceryl methacrylate)-b-PCEA-b-poly(tert-butyl acrylate) | Block selective solvents | Diverse nanoaggregates (micelles, vesicles) | grafiati.com |

A key feature of PCEA is the ability of its cinnamoyl groups to undergo [2+2] cycloaddition upon exposure to UV light (typically >260 nm), resulting in the formation of covalent cross-links. nih.govresearchgate.net This property is extensively used to stabilize micellar structures, transforming them into robust nanogels. The process begins with the self-assembly of a PCEA-containing block copolymer into micelles in a selective solvent. Subsequent irradiation with UV light cross-links the polymer chains within the micellar cores, creating a stable, covalently linked network structure. core.ac.uknih.gov

A well-documented example involves the block copolymer poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate-co-2-cinnamoyloxyethyl acrylate) [PEG-b-P(DEAEMA/CEA)]. nih.govresearchgate.netnih.gov In aqueous solution at a pH above 7, this copolymer forms micelles with a core composed of the P(DEAEMA/CEA) block and a corona of hydrophilic PEG. nih.govresearchgate.net Upon UV irradiation, the cinnamoyl groups in the core dimerize, yielding stable nanogels that retain their micellar structure even at concentrations below the critical micelle concentration of the original copolymer. nih.govresearchgate.net These nanogels can be characterized by techniques such as gel-permeation chromatography (GPC), light scattering, and transmission electron microscopy (TEM). nih.govresearchgate.net

Beyond simple micelles, PCEA-containing copolymers can form a variety of other nanoaggregates, including solid nanospheres and more complex structures like nanoplates. core.ac.ukrsc.orgresearchgate.net The morphology of these aggregates is controlled by the copolymer composition and the assembly conditions. The photo-cross-linking capability of the PCEA block is again crucial for fixing these morphologies, preventing their disassembly or rearrangement upon changes in the environment. tandfonline.comresearchgate.net

For instance, nanospheres have been prepared from copolymers where the PCEA block is a component. core.ac.uktandfonline.com In one study, diblock copolymers of poly(tert-butyl acrylate)-block-poly(2-cinnamoyloxyethyl methacrylate) (PtBA-b-PCEMA) were self-assembled in the bulk state to form a lamellar morphology. After UV-crosslinking the PCEMA domains, the material could be dispersed in a good solvent for the PtBA block to yield dispersed nanoplates with a cross-linked PCEA core and a soluble PtBA corona. researchgate.net

| Copolymer System | Fabrication Method | Resulting Nanostructure | Reference |

|---|---|---|---|

| Poly(tert-butyl acrylate)-b-PCEA | Bulk self-assembly, UV cross-linking, dispersion | Dispersed nanoplates | researchgate.net |

| Poly[(2-ethylhexyl acrylate)-ran-(tert-butyl acrylate)]-b-PCEA | Self-assembly in lubricant base oil | Nanospheres | core.ac.uk |

| Copolymers with PCEA units | Self-assembly and cross-linking | Nanospheres with narrow size distribution | tandfonline.com |

The self-assembly of PCEA-containing block copolymers is not limited to spherical or lamellar structures. Under appropriate conditions, highly ordered, one-dimensional morphologies such as nanofibers and nanotubes can be fabricated. core.ac.ukresearchgate.net This is often achieved by starting with a bulk sample where the copolymer has assembled into cylindrical domains.

A prominent example is the synthesis of nanotubes from PBMA-b-PCEMA-b-PtBA triblock copolymers. researchgate.net In the bulk, this material forms a morphology of cylindrical domains with PtBA cores and PCEMA shells, embedded within a PBMA matrix. By selectively cross-linking the PCEMA shell via UV irradiation and then dissolving the surrounding PBMA matrix, isolated core-shell nanofibers are obtained. Subsequent chemical removal of the PtBA core (e.g., by hydrolysis) results in hollow nanotubes with a cross-linked PCEA wall. researchgate.net Similarly, water-dispersible nanotubes have been created from a tetrablock copolymer containing a P(CEMA-r-HEMA) block, which was cross-linked to form the nanotube wall after self-assembly into cylindrical aggregates. acs.org

Nanoaggregates and Nanospheres with Controlled Morphology

External Stimuli-Responsive Self-Assembled Systems

The incorporation of "smart" or stimuli-responsive blocks alongside PCEA in a copolymer architecture allows for the creation of self-assembled systems that can change their properties in response to external triggers like pH, temperature, or light. mdpi.comrsc.org The cinnamoyl group itself is inherently light-responsive, providing a mechanism for photo-induced cross-linking and structural fixation. mdpi.com

Many PCEA-based systems are designed to be pH-responsive. This is typically achieved by including a block with pH-sensitive functional groups, such as the amine groups in poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) or the carboxyl groups in poly(acrylic acid) (PAA). nih.govresearchgate.net

pH-Responsive Nanogels: The PEG-b-P(DEAEMA/CEA) nanogels discussed previously exhibit pH-responsive behavior due to the DEAEMA units. nih.govresearchgate.net At low pH, the amine groups are protonated, making the core more hydrophilic and swollen. At high pH, the groups are deprotonated, the core becomes more hydrophobic, and it can effectively encapsulate hydrophobic guest molecules. This allows for pH-controlled capture and release. researchgate.netnih.govresearchgate.net

pH-Responsive Nanoplates: The nanoplates formed from PtBA-b-PCEMA become pH-responsive after the PtBA block is hydrolyzed to PAA. researchgate.net In aqueous dispersion, the PAA corona is soluble and extended at high pH (when the carboxylic acid groups are deprotonated) but collapses at low pH, which can trigger aggregation or changes in dispersibility. researchgate.net

Light is another key stimulus, primarily used to trigger the photodimerization of the cinnamoyl groups, thereby cross-linking and stabilizing the assembled structures. nih.gov This photo-cross-linking can be considered a response that permanently alters the material's properties, for example, by increasing its stability against dilution or solvent changes. core.ac.ukresearchgate.net

pH-Responsive Nanogels Incorporating this compound

The incorporation of this compound into copolymer structures allows for the development of sophisticated pH-responsive nanogels. These nanogels exhibit significant changes in their physical properties in response to variations in environmental pH, making them promising candidates for a range of applications.

A notable example involves the synthesis of a block copolymer, poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate-co-2-cinnamoyloxyethyl acrylate) (PEG-b-P(DEAEMA/CEA)), through reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govresearchgate.net In this system, the PEG block is water-soluble regardless of pH, while the P(DEAEMA/CEA) block's solubility is pH-dependent. researchgate.netnih.gov At acidic pH, the 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) units are protonated and soluble. As the pH increases to above 7, the DEAEMA units become deprotonated and hydrophobic, triggering the self-assembly of the block copolymer into micelles with a P(DEAEMA/CEA) core and a PEG corona. nih.govresearchgate.net The hydrodynamic radius (Rh) of these structures shows an abrupt increase around pH 7, confirming the formation of micelles. nih.govresearchgate.net

The presence of the cinnamoyl groups from CEA in the core of these micelles provides a mechanism for cross-linking. nih.gov Upon irradiation with UV light, the cinnamoyl groups undergo photodimerization, resulting in the formation of stable, core-cross-linked nanogels. nih.govresearchgate.net These nanogels retain their micellar structure even at concentrations below the critical micelle concentration (cmc) of the original block copolymer. nih.gov

The pH-responsiveness of these nanogels allows for the controlled encapsulation and release of hydrophobic molecules. For instance, at a pH greater than 7, the hydrophobic core of the nanogel can effectively solubilize guest molecules like N-phenyl-1-naphthylamine (PNA) and 1-pyrenemethanol. nih.gov When the pH is lowered to an acidic level (e.g., pH 3), the core becomes hydrophilic due to the protonation of the DEAEMA units, leading to the release of the encapsulated molecules. nih.gov This on-demand capture and release capability, governed by pH, highlights the potential of these this compound-containing nanogels. nih.govrsc.org

Table 1: Characteristics of pH-Responsive Nanogels based on PEG-b-P(DEAEMA/CEA)

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | nih.govresearchgate.net |

| pH-Responsive Component | 2-(diethylamino)ethyl methacrylate (DEAEMA) | nih.govresearchgate.net |

| Cross-linking Mechanism | Photodimerization of cinnamoyl groups from this compound | nih.gov |

| Micelle Formation Trigger | pH > 7 | nih.gov |

| Guest Molecule Encapsulation | Occurs at pH > 7 in the hydrophobic core | nih.gov |

| Guest Molecule Release | Triggered by a decrease in pH (e.g., to pH 3) | nih.gov |

Photo-Responsive Assemblies based on Cinnamoyl Groups for Tunable Structures

The cinnamoyl group inherent to this compound is a photo-active moiety that can undergo [2+2] cycloaddition reactions upon exposure to UV light. otevrenaveda.czspecificpolymers.com This photoreaction provides a powerful tool for creating cross-linked and tunable supramolecular architectures. otevrenaveda.czspecificpolymers.com The ability to form and, in some cases, cleave these cross-links with light of different wavelengths allows for the dynamic control of material properties. specificpolymers.com

The photodimerization of cinnamoyl groups is a key mechanism for the fabrication of photo-responsive materials. mdpi.com This process has been utilized to create everything from photo-crosslinkable polymers for photoresists to more complex structures like shape-memory polymers. specificpolymers.com In the context of self-assembly, the cinnamoyl group can be incorporated into block copolymers to enable the photo-cross-linking of specific domains within a nanostructure. whiterose.ac.ukacs.org For example, a triblock terpolymer containing a poly(2-cinnamoyloxyethyl methacrylate) (PCEMA) block can form micelles in a selective solvent, after which the PCEMA core can be cross-linked by photolysis. acs.orgresearchgate.net

This photo-responsiveness allows for the creation of stable nanostructures with tunable properties. rsc.org The extent of cross-linking, and therefore the rigidity and stability of the assembly, can be controlled by the duration and intensity of the light exposure. mdpi.com Furthermore, the reversible nature of some cinnamate (B1238496) photodimerizations, where cross-links can be cleaved by irradiation with a different wavelength of light, opens up possibilities for creating materials with dynamically reconfigurable structures. specificpolymers.com

Table 2: Photo-Responsive Characteristics of Cinnamoyl Groups

| Feature | Description | Reference |

|---|---|---|

| Photochemical Reaction | [2+2] Cycloaddition (Dimerization) | otevrenaveda.czspecificpolymers.com |

| Stimulus | UV Light (e.g., λ > 260 nm for cross-linking) | specificpolymers.com |

| Result of Reaction | Formation of cross-links between polymer chains | specificpolymers.com |

| Reversibility | Possible with light of a different wavelength (e.g., λ < 260 nm for cleavage) | specificpolymers.com |

| Application in Self-Assembly | Stabilization of micellar cores and other nanostructures | whiterose.ac.ukacs.org |

Dynamics of Block Copolymer Chain Exchange in Self-Assembled Systems

The self-assembly of block copolymers into micelles and other nanostructures is often a dynamic process, with individual polymer chains (unimers) exchanging between aggregates. aps.orgcore.ac.uk Understanding and controlling the kinetics of this chain exchange is crucial for tailoring the properties and stability of the resulting nanomaterials. whiterose.ac.ukosti.gov The incorporation of cross-linkable monomers like this compound can significantly impact these dynamics.

The rate of chain exchange is influenced by several factors, including the length of the core-forming block, temperature, and the nature of the solvent. aps.org Longer core-forming blocks generally lead to slower exchange kinetics due to the increased thermodynamic penalty of pulling the insoluble block through the solvent. aps.org

The introduction of cross-links within the core or corona of a micelle can effectively "freeze" the structure and suppress chain exchange. nih.govfrontiersin.org By using a monomer like this compound, the cross-linking can be induced by an external stimulus, such as light. whiterose.ac.uk This allows for the initial formation of dynamic, self-assembled structures that can then be locked into a stable configuration. nih.gov

For instance, in a system of block copolymer nanoparticles, the chain exchange between different nanoparticles can lead to the formation of hybrid structures. nih.gov However, if the coronas of these nanoparticles are chemically cross-linked, this chain exchange is suppressed. nih.gov The density of these cross-links can be tailored to control the degree to which chain motion is restricted. nih.gov This ability to modulate the dynamics of self-assembled systems through controlled cross-linking is a key advantage of incorporating functional monomers like this compound.

Table 3: Factors Influencing Block Copolymer Chain Exchange

| Factor | Effect on Chain Exchange Rate | Reference |

|---|---|---|

| Core Block Length | Longer core block decreases the exchange rate | aps.org |

| Temperature | Higher temperature generally increases the exchange rate | whiterose.ac.ukaps.org |

| Core Cross-linking | Suppresses or completely stops chain exchange | nih.gov |

| Micelle Geometry | Larger core size can slow down the exchange rate | osti.gov |

Theoretical and Computational Studies on 2 Cinnamoyloxyethyl Acrylate Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a cornerstone for understanding the intricate details of chemical reactions at the electronic level. rsc.orgwavefun.com These methods allow for the elucidation of reaction pathways, transition states, and the influence of molecular structure on reactivity. researchgate.net

First-Principles Calculations for Polymerization Initiation Pathways

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the initiation mechanisms of polymerization. westlake.edu.cn For acrylate (B77674) monomers, these calculations can identify the most probable reactions that lead to the formation of polymer chains. westlake.edu.cn

For instance, studies on the free-radical polymerization of alkyl acrylates at elevated temperatures have utilized first-principles calculations to uncover the role of molecular oxygen. westlake.edu.cn Contrary to its known inhibitory effect at lower temperatures, theoretical and experimental data suggest that oxygen can act as a catalyst for initiation at temperatures above 140°C. westlake.edu.cn The proposed mechanism, supported by DFT calculations, involves the formation of a triplet diradical intermediate from the reaction of solvated oxygen with an acrylate monomer. This intermediate subsequently reacts with another monomer and dissociates from the oxygen molecule, initiating the polymerization process. westlake.edu.cn While this research focused on n-butyl acrylate, the fundamental principles are applicable to the acrylate group in 2-Cinnamoyloxyethyl acrylate, suggesting potential oxygen-initiated pathways under specific thermal conditions.

Table 1: Theoretical and Experimental Evidence for Oxygen's Role in Acrylate Polymerization

| Observation | Theoretical Finding (First-Principles) | Experimental Result (n-Butyl Acrylate) |

| Oxygen's Role | Acts as a catalyst for initiation at high temperatures. | Substantial increase in polymerization rate at 180°C with oxygen present. westlake.edu.cn |

| Initiation Step | Formation of a triplet diradical intermediate between O₂ and monomer. | High monomer conversion in a short time without conventional initiators. westlake.edu.cn |

| Temperature Dependence | Inhibitory role of oxygen decreases as temperature increases. | At 180°C, no measurable induction period is observed, unlike at 140°C. westlake.edu.cn |

Density Functional Theory (DFT) for Cycloaddition Reactions and Photodimerization

Density Functional Theory (DFT) is a powerful tool for investigating pericyclic reactions, such as the [2+2] cycloaddition that governs the photodimerization of the cinnamoyl group in CEA. unimib.itdnu.dp.ua This photoreaction is the basis for the crosslinking of poly(this compound) and related polymers. researchgate.netrsc.org DFT calculations can elucidate the reaction mechanism, predict the stereoselectivity of the products, and rationalize the observed photochemical behavior. mdpi.com

Studies on related 3-heteroaryl-acrylates demonstrate that DFT can be used to locate intermediates and transition states along the potential energy surface of the photodimerization reaction. dnu.dp.ua These calculations often reveal that the reaction proceeds through a biradical transition state, and the relative energies of these states can explain the observed regio- and stereoselectivity of the resulting cyclobutane (B1203170) rings. dnu.dp.uamdpi.com For example, in the photodimerization of methyl 3-(2-furyl)acrylate, DFT calculations confirmed that the experimentally observed products were the most stable cyclobutane derivatives formed from the most stable biradical intermediates. mdpi.com

The application of DFT to CEA would similarly involve modeling the excitation of the cinnamoyl group and its subsequent reaction with a ground-state cinnamoyl group on an adjacent polymer chain. By calculating the energies of the possible biradical intermediates and the activation barriers for ring closure, the preferred stereochemistry of the crosslinks can be predicted. Furthermore, DFT can be used to calculate global reactivity indices like electrophilicity and nucleophilicity to understand the reactivity of the monomer. dnu.dp.ua

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of polymer chains over time. researchgate.net By solving the classical equations of motion for a system of atoms, MD simulations can reveal information about polymer conformation, chain dynamics, and the non-covalent interactions that govern the material's bulk properties. researchgate.netdovepress.com

MD simulations are particularly useful for studying intermolecular interactions. dovepress.comsioc-journal.cn In PCEA systems, these would include the van der Waals forces and electrostatic interactions between the phenyl rings of the cinnamoyl groups, the ester linkages, and the acrylate backbone. These interactions are crucial for understanding the physical properties of the polymer, such as its glass transition temperature and mechanical strength. In block copolymers containing PCEA, MD simulations can model the interactions at the interface between different polymer blocks, which dictates the self-assembly behavior. nih.gov For instance, simulations can quantify the binding energy between different polymer blocks or between the polymer and a surface. nih.gov

Statistical Field Theories for Predicting Self-Assembly Morphologies